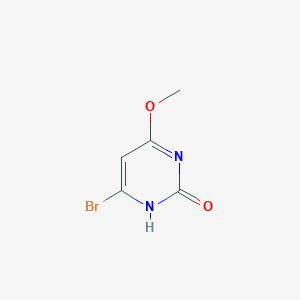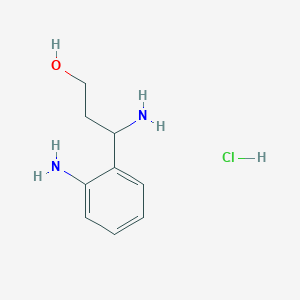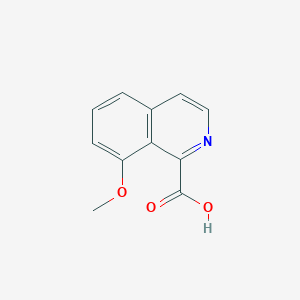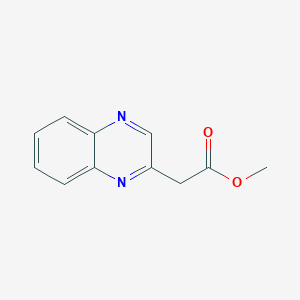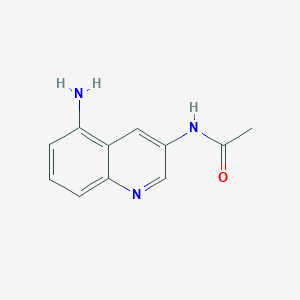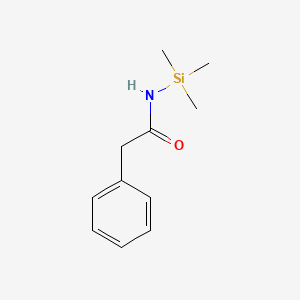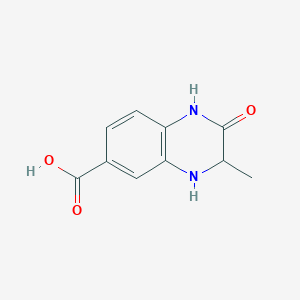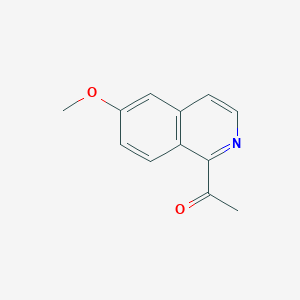
4-Benzyloxy-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a benzyloxy group at position 4 and a methyl group at position 6 makes this compound unique and of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyloxy-6-methylpyrimidine can be achieved through several methods. One common approach involves the catalytic reduction of this compound 1-oxide in methanol over palladium-carbon, resulting in the formation of 6-methyl-4-pyrimidinol via 4-hydroxy-6-methylpyrimidine 1-oxide. The use of Raney nickel as a catalyst in this case affords this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic reduction and other synthetic routes involving common reagents and catalysts such as palladium-carbon and Raney nickel are likely to be employed on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxy-6-methylpyrimidine undergoes various chemical reactions, including:
Reduction: Catalytic reduction using palladium-carbon or Raney nickel.
Oxidation: Oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8.
Substitution: Reactions with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex.
Common Reagents and Conditions
Palladium-carbon: Used in catalytic reduction reactions.
Raney nickel: Another catalyst for reduction reactions.
K2S2O8: Used in oxidative annulation reactions.
TEMPO: Employed in substitution reactions.
Major Products Formed
6-Methyl-4-pyrimidinol: Formed via catalytic reduction.
4-Hydroxy-6-methylpyrimidine 1-oxide: Intermediate in reduction reactions.
Applications De Recherche Scientifique
4-Benzyloxy-6-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-benzyloxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . The compound’s structure allows it to interact with various biological targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-methylpyrimidine: An intermediate in the reduction of 4-benzyloxy-6-methylpyrimidine.
6-Methyl-4-pyrimidinol: A product of the catalytic reduction of this compound.
4-Fluoropyrimidines: Structurally similar compounds with different substituents.
Uniqueness
This compound is unique due to the presence of both a benzyloxy group and a methyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
4-methyl-6-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H12N2O/c1-10-7-12(14-9-13-10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Clé InChI |
DHHMTGQKHXHVQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=N1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


